4H-Thiazolo[5,4-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thiazolo[5,4-a]carbazole is a heterocyclic compound that has garnered significant interest in the fields of organic electronics and materials science. This compound is characterized by its unique structure, which combines a thiazole ring fused with a carbazole moiety. The integration of these two rings imparts distinct electronic and photophysical properties, making it a valuable component in various applications.
Preparation Methods
The synthesis of 4H-Thiazolo[5,4-a]carbazole typically involves the condensation of formyl derivatives of carbazole with dithiooxamide. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 160°C) for several hours . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
4H-Thiazolo[5,4-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of this compound.
Scientific Research Applications
4H-Thiazolo[5,4-a]carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of conjugated polymers and oligomers for organic electronics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 4H-Thiazolo[5,4-a]carbazole involves its interaction with specific molecular targets and pathways. The compound’s electronic properties enable it to participate in charge transfer processes, which are crucial for its function in electronic devices. Additionally, its ability to form stable complexes with various biological molecules underpins its potential therapeutic applications .
Comparison with Similar Compounds
4H-Thiazolo[5,4-a]carbazole can be compared with other similar compounds such as:
Thiazolo[5,4-d]thiazole: Another heterocyclic compound with similar electronic properties but different structural features.
Carbazole derivatives: Compounds like polycarbazole and its derivatives share some electronic characteristics but differ in their structural and functional properties.
Phenothiazine: A compound with a similar thiazole ring but different applications and properties.
The uniqueness of this compound lies in its specific combination of thiazole and carbazole rings, which imparts distinct electronic and photophysical properties that are not found in other similar compounds.
Properties
CAS No. |
33080-56-7 |
---|---|
Molecular Formula |
C13H8N2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4H-[1,3]thiazolo[5,4-a]carbazole |
InChI |
InChI=1S/C13H8N2S/c1-2-4-10-8(3-1)9-5-6-11-13(12(9)15-10)16-7-14-11/h1-5,7H,6H2 |
InChI Key |
WNNHCGBPBGMFOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3=CC=CC=C3N=C2C4=C1N=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.